![molecular formula C10H16O B14478951 8,8-Dimethylbicyclo[4.2.0]octan-2-one CAS No. 65840-28-0](/img/structure/B14478951.png)
8,8-Dimethylbicyclo[4.2.0]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dimethylbicyclo[420]octan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.
化学反应分析
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
- 8,8-Dimethylbicyclo[4.2.0]octan-7-one
- 7,8-Dimethylbicyclo[4.2.0]octane
- 8-Methylenebicyclo[4.2.0]octan-2-one
Comparison: 8,8-Dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific ketone placement at the 2-position, which influences its reactivity and interaction with other molecules.
属性
CAS 编号 |
65840-28-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
8,8-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3 |
InChI 键 |
ZDQKIBIQISLWPR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2C1C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


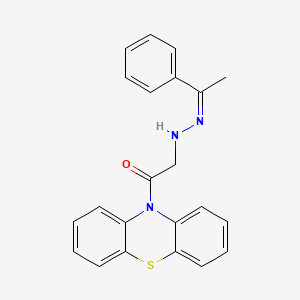
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
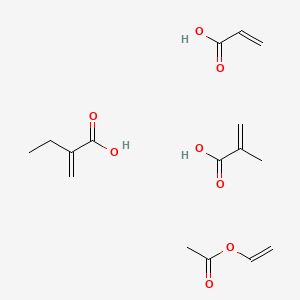
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
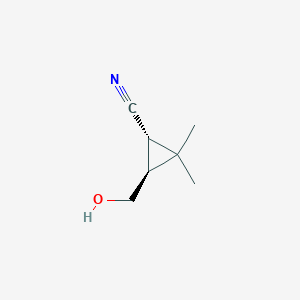
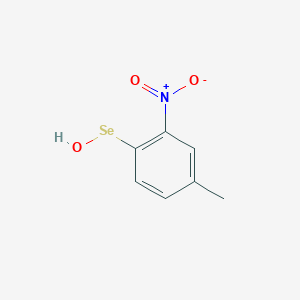
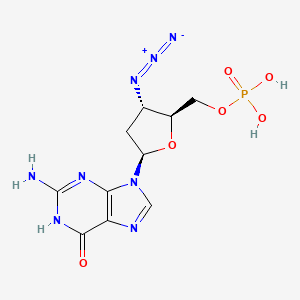
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
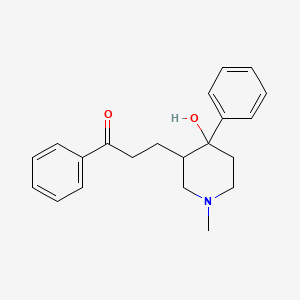
![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
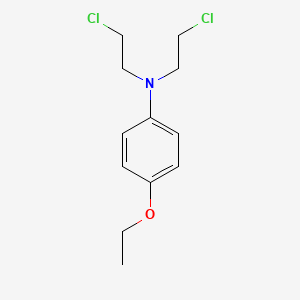
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
